1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one
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Overview
Description
1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one, commonly known as Clomiphene, is a non-steroidal fertility drug used to treat ovulatory dysfunction in women. It is also used in men to treat low testosterone levels. Clomiphene works by blocking estrogen receptors in the hypothalamus, which stimulates the production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. This, in turn, triggers ovulation in women and increases testosterone production in men.
Mechanism of Action
Clomiphene works by blocking estrogen receptors in the hypothalamus. This leads to an increase in the production of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one and LH from the pituitary gland, which stimulates the ovaries to produce mature eggs in women and increases testosterone production in men.
Biochemical and Physiological Effects
Clomiphene has been shown to have a number of biochemical and physiological effects. In women, it induces ovulation and increases the number of mature eggs produced. In men, it increases testosterone production and improves sperm count and motility. Clomiphene has also been shown to increase the levels of certain hormones, such as estradiol and progesterone, in both men and women.
Advantages and Limitations for Lab Experiments
Clomiphene has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it a reliable tool for studying ovulation and testosterone production. It is also relatively inexpensive and widely available. However, Clomiphene has some limitations in lab experiments. It can have variable effects on different individuals, and its use can be associated with side effects such as hot flashes, mood changes, and abdominal discomfort.
Future Directions
There are several future directions for research on Clomiphene. One area of interest is its potential use in treating male infertility. Studies have shown that Clomiphene can increase testosterone production and improve sperm count and motility in men with low testosterone levels. Another area of interest is its potential use in treating polycystic ovary syndrome (PCOS) in women. PCOS is a common cause of infertility in women, and Clomiphene has been shown to be effective in inducing ovulation in women with PCOS. Finally, there is interest in exploring the use of Clomiphene in combination with other drugs for the treatment of infertility.
Synthesis Methods
Clomiphene is synthesized from 4-chlorobenzaldehyde and 4-methylbenzylamine through a series of chemical reactions. The first step involves the condensation of 4-chlorobenzaldehyde with 4-methylbenzylamine to form the intermediate 4-chloro-N-(4-methylbenzylidene)aniline. This intermediate is then reacted with ethyl acetoacetate and sodium ethoxide to form the final product, Clomiphene.
Scientific Research Applications
Clomiphene has been extensively studied for its use in treating ovulatory dysfunction in women. It has been shown to be effective in inducing ovulation in up to 80% of women with ovulatory dysfunction. Clomiphene is also used in men with low testosterone levels, where it has been shown to increase testosterone production and improve fertility.
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-[(4-methylphenyl)methylamino]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-13-2-4-14(5-3-13)12-19-11-10-17(20)15-6-8-16(18)9-7-15/h2-11,19H,12H2,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBJLBGSQRLMMS-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC=CC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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